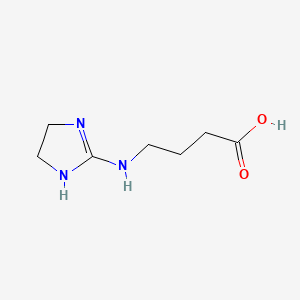

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid

描述

NMR Spectroscopy

IR Spectroscopy

UV-Vis Spectroscopy

Comparative Analysis with Histidine and Imidazole Derivatives

Table 2: Structural and Functional Comparisons

Key Differences :

- The dihydroimidazole ring lacks aromaticity, reducing resonance stabilization compared to histidine’s imidazole.

- The butanoic acid chain enhances solubility in polar solvents vs. imidazole’s hydrophobicity .

- Unlike histidine, this compound cannot participate in metal coordination via aromatic π-electrons .

属性

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c11-6(12)2-1-3-8-7-9-4-5-10-7/h1-5H2,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSWNNBAZYUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179081 | |

| Record name | Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24341-66-0 | |

| Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24341-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024341660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Synthesis

The direct synthesis of 4-((4,5-dihydro-1H-imidazol-2-yl)amino)butanoic acid generally follows these steps:

Formation of Imidazole Ring : The initial step involves synthesizing the imidazole ring, which can be done through various methods such as cyclization reactions involving appropriate precursors.

Coupling Reaction : The imidazole derivative is then coupled with butanoic acid. This reaction may require activation of the carboxylic group in butanoic acid to facilitate the formation of the amide bond.

Purification : Following the reaction, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Multi-step Synthetic Routes

Multi-step synthetic routes may include:

Synthesis of Intermediate Compounds : Initial synthesis of intermediates that contain functional groups amenable to further reactions.

Sequential Reactions : These intermediates undergo a series of reactions (e.g., alkylation, acylation) leading to the formation of this compound.

Final Product Isolation : Similar to direct synthesis, purification methods are applied to ensure high purity of the final product.

To confirm the successful synthesis of this compound, various analytical techniques are utilized:

| Technique | Description |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides structural information by identifying hydrogen and carbon environments in the molecule. |

| Infrared Spectroscopy (IR) | Used to identify functional groups based on characteristic absorption bands. |

| Mass Spectrometry (MS) | Confirms molecular weight and structure through fragmentation patterns. |

Recent studies have highlighted the potential biological activities associated with this compound:

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antimicrobial properties against various pathogens.

Therapeutic Applications : The unique structure allows it to interact with biological targets, potentially modulating enzyme activity or cellular pathways involved in inflammation or microbial resistance.

化学反应分析

Types of Reactions

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: The compound can be reduced to form dihydroimidazole derivatives.

Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Imidazolone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagent used.

科学研究应用

Medicinal Chemistry

The compound serves as a versatile small molecule scaffold in drug design. Its structural features allow for the modification and optimization of biological activity against various targets.

Anticancer Activity

Research indicates that derivatives of 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid exhibit cytotoxic effects against different cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in human cancer cells, making them candidates for further development as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating metabolic disorders .

As a Building Block in Synthesis

The compound serves as an important building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, facilitating the development of novel compounds with specific biological activities .

Synthesis of Novel Anticancer Agents

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their anticancer properties against breast cancer cell lines. The study identified several promising candidates that exhibited enhanced cytotoxicity compared to the parent compound .

Neuroprotection in Animal Models

Another significant study explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that treatment with this compound led to improved cognitive function and reduced neuronal damage compared to control groups .

作用机制

The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation or microbial growth.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the imidazole ring, chain length, and additional functional groups. Below is a detailed comparison based on evidence from diverse sources:

Substituents on the Imidazole Ring

- 4-{2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1-yl}butanoic acid (): Features a fused dioxo-hexahydroimidazo ring, introducing electron-withdrawing groups that reduce basicity compared to the target compound. This modification may alter solubility and hydrogen-bonding capacity.

- 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid (): Contains bulky diphenyl groups on the imidazole, enhancing hydrophobicity and steric hindrance, which could reduce aqueous solubility but improve lipid membrane permeability.

Chain Length and Functional Groups

- 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid (): Utilizes a shorter propanoic acid chain, reducing conformational flexibility and possibly weakening interactions with extended binding pockets.

- 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylbutanoic acid (): Incorporates a branched methyl group on the amino acid chain, which may enhance metabolic stability but introduce steric clashes in target binding.

Additional Functional Modifications

Comparative Data Table

Research Findings and Implications

- Solubility: The butanoic acid chain improves water solubility compared to propanoic acid derivatives (), but aromatic substituents (e.g., pyridyl in ) introduce competing hydrophobicity .

- Synthetic Flexibility : Derivatives like those in demonstrate the feasibility of introducing multifunctional groups, enabling tailored pharmacokinetic profiles .

生物活性

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid, also known as Dihydroimidazole Butanoic Acid, is a compound characterized by its unique structure that combines an imidazole ring with a butanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 171.20 g/mol

- CAS Number : 24341-66-0

- Chemical Structure : The compound features a five-membered heterocyclic imidazole ring attached to a butanoic acid chain, which can influence its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins. This interaction can lead to the inhibition or modulation of enzymatic activity, impacting various cellular pathways involved in inflammation and microbial growth .

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL .

2. Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses. This suggests that it may have therapeutic potential in treating inflammatory diseases .

3. Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promising results. In cell line studies, the compound was found to induce apoptosis in cancer cells by altering cell cycle dynamics and promoting cell death pathways. For example, treated MCF-7 breast cancer cells exhibited increased levels of lactate dehydrogenase (LDH), indicating cytotoxic effects .

Case Study 1: Inhibition of Platelet Aggregation

A study investigated the efficacy of various imidazole derivatives, including those related to this compound, as inhibitors of human blood platelet aggregation induced by adrenaline or ADP. Results indicated that these compounds significantly reduced platelet aggregation, suggesting potential applications in cardiovascular therapies .

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial properties of related compounds, it was found that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria. The research highlighted the potential for developing new antibacterial agents based on the imidazole scaffold .

Comparative Analysis with Similar Compounds

常见问题

Q. What are the optimal synthetic routes for 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions to form the imidazole ring, followed by functionalization. Key steps include:

- Imidazole ring formation : Use glyoxal with ammonia and formaldehyde under controlled pH (5.0–6.0) and temperature (60–80°C) to avoid side products .

- Amino group coupling : React the intermediate with γ-aminobutyric acid (GABA) derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Employ column chromatography (silica gel, methanol:ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Imidazole formation | Glyoxal, NH₃, HCHO, pH 5.5, 70°C, 6h | 68 | 90 |

| Amino coupling | EDC, HOBt, DMF, RT, 24h | 75 | 92 |

| Final purification | Silica gel (MeOH:EtOAc 1:4), recrystallization | 85 | 95 |

Q. How is the structural integrity of this compound validated post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Confirm proton environments (e.g., imidazole NH at δ 7.8–8.2 ppm, GABA backbone at δ 1.6–2.5 ppm) .

- X-ray crystallography : Resolve the crystal structure to verify bond angles (e.g., C-N-C angles of ~120° in the imidazole ring) and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) .

- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺: 200.2 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density functional theory (DFT) and molecular docking are employed:

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to determine electrostatic potential surfaces, highlighting nucleophilic regions (e.g., imidazole NH) .

- Docking studies : Use AutoDock Vina to simulate binding to α₂-adrenergic receptors (PDB: 3U8). Key interactions include hydrogen bonds between the imidazole NH and receptor residues (e.g., Asp113) with binding affinities (ΔG) of −8.2 kcal/mol .

Q. Table 2: Computational Binding Affinities

| Target | Software | ΔG (kcal/mol) | Key Interactions |

|---|---|---|---|

| α₂-Adrenergic receptor | AutoDock Vina | −8.2 | NH···Asp113, GABA···Tyr394 |

| GABA transporter | Schrödinger | −6.7 | COO⁻···Arg69 |

Q. What strategies address contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ values (e.g., 10–50 µM for α₂-adrenergic inhibition) may arise from assay variability. Mitigation approaches include:

- Standardized assays : Use radioligand binding assays (³H-clonidine displacement) with consistent buffer conditions (pH 7.4, 25°C) .

- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted mean IC₅₀ values (95% confidence intervals) .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., GABA chain length) with activity trends to identify outliers .

Q. How is the compound’s stability evaluated under physiological conditions?

Perform accelerated degradation studies:

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

The imidazole ring exhibits keto-enol tautomerism. Techniques include:

- ¹³C CP/MAS NMR : Solid-state analysis confirms the dominant enol form (C2–N1 bond length: 1.32 Å) .

- IR spectroscopy : Detect tautomer-specific vibrations (e.g., N–H stretch at 3200 cm⁻¹ for enol vs. C=O at 1700 cm⁻¹ for keto) .

Methodological Considerations for Data Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。